(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride
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Overview
Description
“(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C12H18ClFN2O2S . It has an average mass of 308.800 Da and a monoisotopic mass of 308.076141 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a sulfonyl group and a fluorophenyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 308.8. More detailed physical and chemical properties are not available in the current literature .Scientific Research Applications
Ligand Synthesis and Receptor Binding
- Arylcycloalkylamines, including phenyl piperidines and piperazines, constitute pharmacophoric groups seen in antipsychotic agents. Previous research emphasizes the role of arylalkyl substituents in enhancing the potency and selectivity of binding affinity at D2-like receptors. Notably, the introduction of 4'-fluorobutyrophenones and 3-methyl-7-azaindoles contributes to the selectivity and potency of synthesized agents at these receptors (Sikazwe et al., 2009).
Cytochrome P450 Isoform Inhibition
- The role of Cytochrome P450 (CYP) enzymes in drug metabolism, particularly concerning metabolism-based drug–drug interactions (DDIs), is significant. Specific chemical inhibitors of major human hepatic CYP isoforms are crucial in deciphering the involvement of specific CYP isoforms in metabolism. Published data on the potency and selectivity of chemical inhibitors of these isoforms provide insights into the selective inhibition of specific CYP isoforms, crucial for understanding drug metabolism and potential DDIs (Khojasteh et al., 2011).
Mechanism of Action
Target of Action
The primary target of (1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride is the serotonin transporter (SERT) . SERT is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus regulating serotonin levels in the brain. By inhibiting SERT, this compound increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .
Mode of Action
The compound binds to the serotonin transporter at a site distinct from serotonin itself, causing an allosteric inhibition. This binding prevents the transporter from undergoing the conformational changes necessary to transport serotonin back into the presynaptic neuron. As a result, serotonin remains in the synaptic cleft longer, leading to prolonged activation of postsynaptic serotonin receptors .
Properties
IUPAC Name |
[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S.ClH/c13-11-3-5-12(6-4-11)18(16,17)15-7-1-2-10(8-14)9-15;/h3-6,10H,1-2,7-9,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIJKWITVNNBDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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